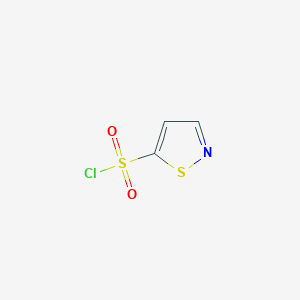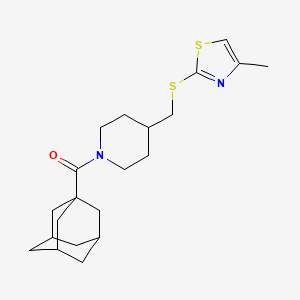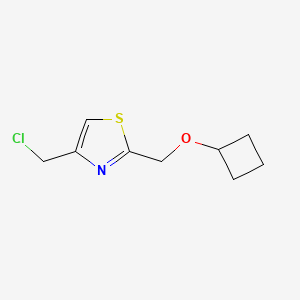
4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole is a type of organic compound that contains a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazole derivatives are known for their high oxidative stability, rigid planar structure, and efficient intermolecular π–π overlap . These properties make them promising building blocks in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
Thiazoles can be synthesized through multi-component reactions. Under metal-free reaction conditions, easily available ketones, aldehydes, ammonium salt, and elemental sulfur can be self-assembled to provide entries to thiazoles .Molecular Structure Analysis
The molecular structure of thiazoles is characterized by a fused biheterocycle, which is an electron-deficient system . This structure enables efficient intermolecular π–π overlap, making thiazoles suitable for applications in organic electronics .Chemical Reactions Analysis
Thiazoles can form complexes with other compounds, such as CF4 and SF6 . The formation of these complexes is primarily due to interactions between the nitrogen atom in the thiazole ring and the carbon atom in CF4 .Physical And Chemical Properties Analysis
Thiazoles are known for their high oxidative stability and rigid planar structure . They also exhibit promising nonlinear optical properties when integrated into a porous, porphyrin framework .Wissenschaftliche Forschungsanwendungen
Metabolic Studies
The metabolism of thiazole derivatives, including compounds similar to "4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole," has been a subject of study to understand their transformation in biological systems. For instance, the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats involves its transformation into several metabolites, suggesting the involvement of complex metabolic pathways in the biotransformation of thiazole compounds (Bakke et al., 1981).
Synthesis and Characterization
The synthesis and characterization of thiazole derivatives have been explored to develop novel compounds with potential biological and pharmacological applications. A study on the synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents demonstrates the interest in creating thiazole derivatives for therapeutic purposes (Kumar et al., 1993).
Antimicrobial and Antituberculosis Activity
Thiazole compounds have been evaluated for their antimicrobial and antituberculosis activities. Research into 1,3,4-thiadiazole based compounds, which share structural similarities with thiazoles, highlights their potential in treating various microbial infections, showcasing the therapeutic significance of these compounds in medicinal chemistry (Matysiak, 2015).
Corrosion Inhibition
Beyond biomedical applications, thiazole derivatives have also been investigated for their utility in corrosion inhibition, suggesting their potential in industrial applications to protect metals from corrosion. The study of new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic solutions underscores the versatility of thiazole derivatives in various fields of research (Bentiss et al., 2007).
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including bacterial cell division protein ftsz .
Mode of Action
This interaction disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division .
Biochemical Pathways
The disruption of ftsz polymerization and z-ring formation indicates that the compound may interfere with bacterial cell division .
Result of Action
The disruption of ftsz polymerization and z-ring formation in bacterial cells could potentially inhibit bacterial cell division, representing a possible mechanism of antibacterial activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(cyclobutyloxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c10-4-7-6-13-9(11-7)5-12-8-2-1-3-8/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHLUBPAFLIFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCC2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole | |
CAS RN |
1247108-52-6 |
Source


|
| Record name | 4-(chloromethyl)-2-(cyclobutoxymethyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

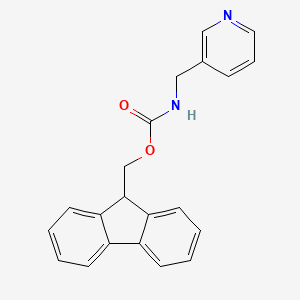
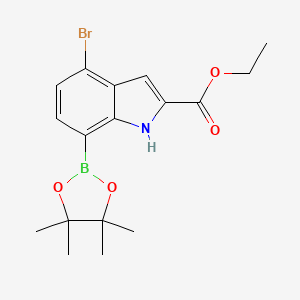

![6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2941065.png)
![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)
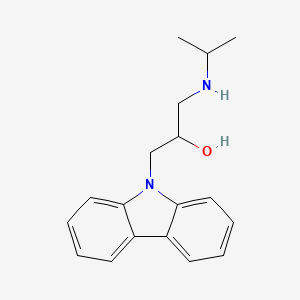
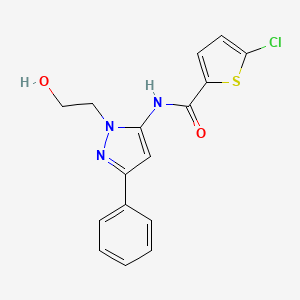
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B2941070.png)

![Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2941073.png)
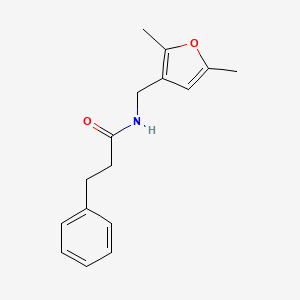
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)
